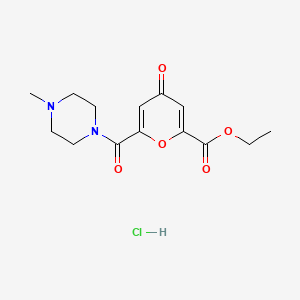
4H-Pyran-2-carboxylic acid, 6-((4-methyl-1-piperazinyl)carbonyl)-4-oxo-, ethyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyran-2-carboxylic acid, 6-((4-methyl-1-piperazinyl)carbonyl)-4-oxo-, ethyl ester, monohydrochloride is a synthetic organic compound. It is characterized by the presence of a pyran ring, a carboxylic acid group, and a piperazine moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-2-carboxylic acid, 6-((4-methyl-1-piperazinyl)carbonyl)-4-oxo-, ethyl ester, monohydrochloride typically involves multi-step organic reactions. The process may start with the formation of the pyran ring, followed by the introduction of the carboxylic acid group and the piperazine moiety. Common reagents used in these reactions include ethyl esters, piperazine derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Various substitution reactions can introduce new functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features may enable it to bind to specific biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound may be investigated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on its interactions with biological targets.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 4H-Pyran-2-carboxylic acid, 6-((4-methyl-1-piperazinyl)carbonyl)-4-oxo-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 4H-Pyran-2-carboxylic acid derivatives
- Piperazine-containing compounds
- Ethyl ester derivatives
Uniqueness
The uniqueness of this compound lies in its combination of a pyran ring, a carboxylic acid group, and a piperazine moiety. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Número CAS |
86525-24-8 |
|---|---|
Fórmula molecular |
C14H19ClN2O5 |
Peso molecular |
330.76 g/mol |
Nombre IUPAC |
ethyl 6-(4-methylpiperazine-1-carbonyl)-4-oxopyran-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H18N2O5.ClH/c1-3-20-14(19)12-9-10(17)8-11(21-12)13(18)16-6-4-15(2)5-7-16;/h8-9H,3-7H2,1-2H3;1H |
Clave InChI |
NWOKVVYOWNJQDZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=O)C=C(O1)C(=O)N2CCN(CC2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




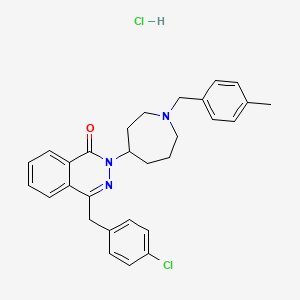
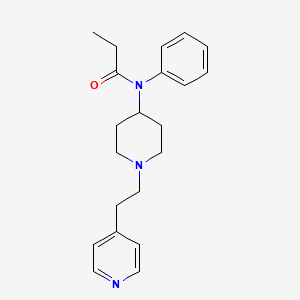
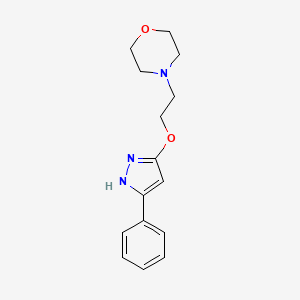
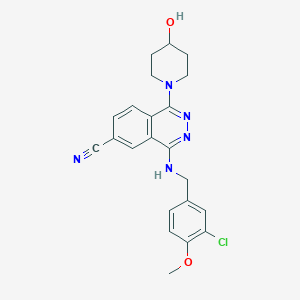

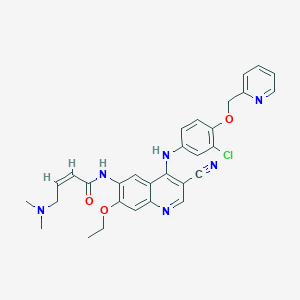
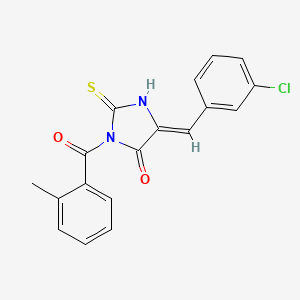

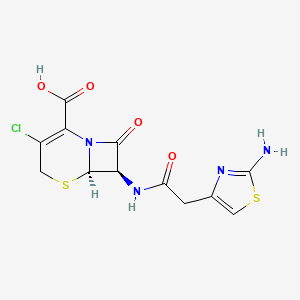
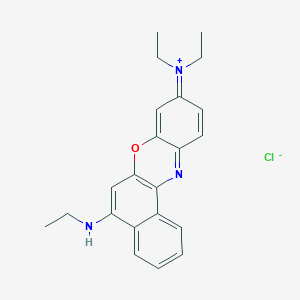
![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)
